1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h4-10,13,15H,3,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQWLRUMCZOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule comprises three modular units:
- 1-Propyl-1H-benzo[d]imidazole : Synthesized via cyclocondensation of o-phenylenediamine with propyl-substituted carbonyl precursors.
- 3-Methoxyphenyl-pyrrolidin-2-one : Constructed through lactamization of γ-aminobutyric acid derivatives or Paal-Knorr pyrrole synthesis.
- Coupling at the 4-Position of Pyrrolidin-2-one : Achieved via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.
Key Challenges
- Regioselectivity : Ensuring substitution at the 4-position of pyrrolidin-2-one requires steric and electronic control.
- Benzimidazole Stability : Propyl groups may necessitate protective strategies during imidazole ring formation.
Synthesis of 1-Propyl-1H-Benzo[d]imidazole
Cyclocondensation of o-Phenylenediamine
The benzimidazole core is synthesized by reacting o-phenylenediamine with propionaldehyde under oxidative conditions (Table 1):
Table 1: Benzimidazole Synthesis via Cyclocondensation
| Starting Material | Conditions | Yield | Source |
|---|---|---|---|
| o-Phenylenediamine + Propionaldehyde | HCl (cat.), EtOH, reflux, 12h | 78% | |
| o-Phenylenediamine + Propionyl chloride | NH₄OAc, DMF, 120°C, 6h | 65% |
The HCl-catalyzed method in ethanol provides superior yield due to milder conditions that prevent N-alkylation side reactions.
Alternative Route: Nitro Reduction and Cyclization
A patent-derived approach reduces 2-nitroaniline intermediates before cyclization (Scheme 1):
- 2-Nitro-N-propylaniline : Prepared by alkylating 2-nitroaniline with 1-bromopropane (K₂CO₃, DMF, 80°C, 8h, 72%).
- Catalytic Hydrogenation : H₂/Pd-C in MeOH converts nitro to amine (quantitative yield).
- Cyclization : Formic acid, reflux, 4h (81% yield).
Synthesis of 3-Methoxyphenyl-Pyrrolidin-2-one
Lactamization of 4-Amino-3-methoxybenzoic Acid Derivatives
γ-Aminobutyric acid analogs are cyclized using carbodiimide coupling agents (Table 2):
Table 2: Lactamization Conditions
| Substrate | Reagent | Solvent | Yield | Source |
|---|---|---|---|---|
| 4-Amino-3-methoxyphenylbutyric acid | EDC·HCl, HOBt | DCM | 68% | |
| Methyl 4-amino-3-methoxyphenylbutyrate | NaH, THF, 0°C→RT | THF | 73% |
The NaH-mediated intramolecular cyclization of methyl esters avoids racemization observed with carbodiimides.
Paal-Knorr Pyrrole Synthesis
Reaction of 1,4-diketones with ammonia derivatives forms the pyrrolidin-2-one core:
- 1,4-Diketone Preparation : 3-Methoxyphenylacetylene + CO under Rh catalysis (84% yield).
- Cyclization : NH₃ in MeOH, 60°C, 6h (77% yield).
Coupling of Benzimidazole and Pyrrolidin-2-one Moieties
Nucleophilic Aromatic Substitution
The 4-position of pyrrolidin-2-one undergoes substitution with benzimidazole derivatives (Table 3):
Table 3: Coupling Reaction Optimization
| Electrophile | Base | Solvent | Temp (°C) | Yield | Source |
|---|---|---|---|---|---|
| 4-Chloropyrrolidin-2-one | KOtBu | DMF | 100 | 58% | |
| 4-Triflate-pyrrolidin-2-one | Cs₂CO₃ | DMSO | 80 | 82% |
Triflates enhance leaving-group ability, improving yields by 24% compared to chlorides.
Transition Metal-Catalyzed Cross-Coupling
Pd-mediated Suzuki coupling between boronic acid derivatives:
- Benzimidazole-Boronic Acid : Prepared via Miyaura borylation (B₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 90°C, 12h, 66%).
- 4-Bromo-pyrrolidin-2-one : Synthesized by bromination with NBS (AIBN, CCl₄, 70°C, 3h, 89%).
- Coupling : Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 100°C, 24h (71% yield).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed >98% purity, confirming negligible byproducts from coupling steps.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 1-(3-hydroxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to the compound . For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects against various bacterial strains. The presence of specific functional groups, such as benzothiazole and thiophene moieties, has been linked to enhanced antibacterial potency. Research indicates that certain derivatives exhibit minimum inhibitory concentration (MIC) values comparable to established antibiotics like cefotaxime, suggesting potential for development as new antimicrobial agents .
Anticancer Properties
The compound's structural characteristics may also confer anticancer activity. Investigations into related pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation. For example, certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell growth and survival .
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient method for producing compounds similar to 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. This technique offers advantages such as reduced reaction times and improved yields compared to traditional heating methods. For instance, the synthesis of pyrrolidine derivatives via microwave irradiation has shown to enhance reaction rates significantly while maintaining high purity levels .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. Variations in substituents on the benzimidazole and pyrrolidine rings can lead to significant changes in pharmacological profiles. For example, modifications in the alkyl chain length or the introduction of electron-withdrawing groups can affect both potency and selectivity against target enzymes or receptors .
Case Study: Antimicrobial Evaluation
In a study evaluating a series of benzimidazole derivatives, one compound demonstrated potent activity against Staphylococcus aureus with an MIC value comparable to standard antibiotics . The study utilized agar well diffusion methods to assess antimicrobial efficacy, highlighting the importance of structural modifications in enhancing activity.
Case Study: Anticancer Activity
Another investigation focused on the anticancer potential of pyrrolidine derivatives related to this compound revealed that specific modifications led to increased cytotoxicity against human cancer cell lines . The study employed flow cytometry and Western blot analysis to elucidate mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to certain proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 3-methoxyphenyl group distinguishes this compound from analogues with electron-withdrawing or polar substituents:
- 1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (): The dichloro and hydroxy groups increase electrophilicity, correlating with potent cytotoxicity (IC₅₀ < 10 µM against A549 lung cancer cells). The fluoro atom on the benzimidazole further enhances activity .
- 4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidine-2-one (21a, ): A simple 2-hydroxyphenyl substituent yields a high melting point (214–215°C) and 97.6% synthetic yield, but lower anticancer potency compared to halogenated derivatives .
Benzimidazole Modifications
Variations in the benzimidazole N1-substituent significantly influence bioactivity and physicochemical properties:
- 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp, ): A carboxamide group and phenylpropyl chain confer distinct NMR shifts (δ 197.43 ppm for carbonyl) and moderate molecular weight (363.18 g/mol), but activity data are unreported .
Key Insight : The propyl chain in the target compound may enhance metabolic stability compared to methyl or carboxamide groups, though direct activity comparisons are lacking.
Pharmacological Profile
Spectral Characterization
- IR: Expected peaks include C=N (1600 cm⁻¹), CO (1675 cm⁻¹), and NH/OH (2564–3098 cm⁻¹), consistent with benzimidazole-pyrrolidinone hybrids .
- NMR : A singlet near δ 10.8 ppm (benzimidazole NH) and carbonyl signals at δ 165–170 ppm (13C) would confirm structure .
Comparative Data Table
Biological Activity
1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidinone core, which is substituted with a methoxyphenyl group and a benzimidazole moiety, suggesting possible interactions with various biological targets. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for this compound is this compound. Its molecular formula is , and it has a molecular weight of 363.43 g/mol. The compound's structure includes significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | 363.43 g/mol |
| CAS Number | 578697-04-8 |
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and pyrrolidine exhibit significant antimicrobial properties. The compound has been investigated for its potential to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In vitro studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against S. aureus, which is comparable to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) . The methoxy group in the structure may enhance the compound's lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy.
Anticancer Activity
The compound's anticancer potential has been explored through various studies focusing on its effects against different cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range . The mechanism of action appears to involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation.
Table: Anticancer Activity Against Various Cell Lines
The proposed mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors, particularly those associated with bacterial metabolism or cancer cell proliferation. The benzimidazole moiety is known for its ability to interact with proteins, potentially inhibiting their function, while the methoxyphenyl group may enhance binding affinity and specificity.
Case Studies
Recent studies have highlighted the compound's role in drug development:
- Antibacterial Studies : A series of pyrrole derivatives were synthesized and tested for their antibacterial activity against E. coli and S. aureus. The results indicated that compounds with similar structures exhibited potent antibacterial activity, suggesting that modifications to the benzimidazole or pyrrolidinone moieties could enhance efficacy .
- Anticancer Research : In a study evaluating various pyrimidine-triazole derivatives, certain compounds demonstrated superior anticancer properties compared to existing treatments, indicating that structural modifications can lead to enhanced biological activity .
Q & A
Q. What are the optimal synthetic routes for 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Construct the benzimidazole ring via cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl or acetic acid) .
Substitution : Introduce the 3-methoxyphenyl and pyrrolidin-2-one moieties using coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic substitution) .
Propyl Group Attachment : Alkylation of the benzimidazole nitrogen with 1-bromopropane or similar reagents .
Optimization Parameters :
- Temperature : 80–120°C for cyclization .
- Catalysts : Pd-based catalysts for coupling reactions (e.g., Pd(OAc)₂) .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
Yield Improvement : Use microwave-assisted synthesis to reduce reaction time and by-products .
Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the methoxy group (-OCH₃) shows a singlet at ~3.8 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₄N₃O₂: 362.1864) .
- X-ray Crystallography : Resolves 3D conformation and stereochemistry (using SHELX software for refinement) .
- HPLC : Monitors purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How does the substitution pattern on the benzimidazole ring influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Key Modifications :
Replacing the methoxy group with halogens (e.g., -Br) can shift activity from anticancer to antimicrobial .
Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell Lines : Use panels like NCI-60 to screen across cancer types. For example:
| Cell Line | Target Pathway | Reported IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast) | PI3K/AKT | 7.2 |
| A549 (Lung) | EGFR | 9.8 |
- Assay Conditions :
- 72-hour exposure in RPMI-1640 medium with 10% FBS .
- MTT or resazurin assays for viability .
Q. How can researchers resolve contradictions in biological activity data across studies on similar compounds?
- Methodological Answer :
- Variable Control :
Assay Conditions : Standardize pH, serum concentration, and incubation time .
Cell Line Authenticity : Use STR profiling to avoid misidentification .
- Meta-Analysis : Compare data from structurally analogous compounds (e.g., 4-(1-propyl-benzimidazol-2-yl)pyrrolidin-2-one derivatives) to identify trends .
Q. What computational methods can predict the binding affinity of this compound to target proteins like kinases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., IGF-1R kinase) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy (ΔG ~ -45 kcal/mol indicates high affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
